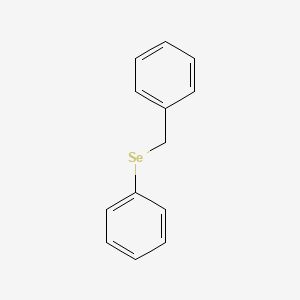

Alpha-(phenylseleno)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18255-05-5 |

|---|---|

Molecular Formula |

C13H12Se |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

benzylselanylbenzene |

InChI |

InChI=1S/C13H12Se/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

WUDBHPOIPPXIFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of alpha-(Phenylseleno)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of alpha-(phenylseleno)toluene, also known as benzyl phenyl selenide. This organoselenium compound serves as a valuable reagent in organic synthesis and holds potential for applications in medicinal chemistry. This document outlines a detailed experimental protocol for its preparation and presents a summary of its key characterization data.

Introduction

This compound is an unsymmetrical selenide featuring both a benzyl and a phenyl group attached to a central selenium atom. Organoselenium compounds are of significant interest in synthetic organic chemistry due to the unique reactivity of the carbon-selenium bond, which can be readily cleaved under various conditions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the incorporation of selenium into organic molecules has been explored in the development of novel therapeutic agents, leveraging the element's antioxidant and other biological properties. This guide provides the necessary information for the preparation and identification of this versatile compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a benzyl halide with sodium benzeneselenolate. This two-step procedure involves the initial preparation of benzeneselenol from phenylmagnesium bromide and elemental selenium, followed by its conversion to the sodium salt and subsequent reaction with benzyl bromide.

Experimental Protocol

Materials and Methods

-

Reagents: Bromobenzene, magnesium turnings, anhydrous diethyl ether, selenium powder, hydrochloric acid, sodium hydroxide, benzyl bromide, ethanol, hexanes, ethyl acetate. All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction.

-

Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle, separatory funnel, rotary evaporator, glassware for extraction and chromatography.

Step 1: Preparation of Benzeneselenol

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of phenylmagnesium bromide from bromobenzene (1.02 mol) and magnesium turnings (0.988 g-atom) in anhydrous diethyl ether (550 mL).

-

Once the Grignard reagent formation is complete, slowly add elemental selenium powder (0.89 g-atom) in portions to the stirred solution. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring and refluxing the mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and carefully pour it onto cracked ice. Acidify the mixture with hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude benzeneselenol. Caution: Benzeneselenol is a toxic and malodorous compound and should be handled in a well-ventilated fume hood.

Step 2: Synthesis of this compound

-

Dissolve the crude benzeneselenol in ethanol.

-

Add a solution of sodium hydroxide in ethanol to the benzeneselenol solution to form sodium benzeneselenolate in situ.

-

To the stirred solution of sodium benzeneselenolate, add benzyl bromide (1.0 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Synthesis Workflow

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected characterization data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of both the phenyl and benzyl groups, typically in the range of δ 7.0-7.5 ppm. A characteristic singlet for the methylene (-CH₂-) protons of the benzyl group is expected to appear further upfield. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the phenyl and benzyl groups. The methylene carbon should appear as a unique signal. The chemical shifts of the aromatic carbons will be influenced by the selenium atom. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₂Se). The isotopic pattern of selenium (with several naturally occurring isotopes) will be a key feature in identifying the molecular ion cluster. Fragmentation patterns would likely involve the loss of benzyl and phenyl groups. |

| ⁷⁷Se NMR | While less common, ⁷⁷Se NMR spectroscopy provides direct information about the selenium atom's chemical environment. The chemical shift for a diaryl/alkyl selenide would be expected in a characteristic region for this class of compounds. |

Note: Specific spectral data for this compound is not widely available in public databases. The information provided above is based on the expected spectroscopic behavior of analogous compounds, such as benzyl phenyl sulfide. Researchers should acquire and interpret their own analytical data for confirmation.

Characterization Workflow

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and outlines the key analytical techniques for its characterization. The provided workflow diagrams offer a clear visual representation of the synthetic and characterization processes. This information is intended to support researchers and scientists in the fields of organic synthesis and drug development in the preparation and utilization of this versatile organoselenium compound. It is crucial to adhere to all safety precautions when handling selenium compounds and to confirm the identity and purity of the final product through rigorous analytical characterization.

An In-depth Technical Guide to α-(Phenylseleno)toluene: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(Phenylseleno)toluene, also known as benzyl phenyl selenide, is an organoselenium compound with the chemical formula C₁₃H₁₂Se. This guide provides a comprehensive overview of its chemical and physical properties, stability, and reactivity, drawing from available scientific literature. The information presented is intended to support research and development activities involving this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of α-(phenylseleno)toluene is provided in the table below. While some data points are readily available, others, such as the melting and boiling points, are not consistently reported in the literature and require further experimental determination for definitive values.

| Property | Value | Source |

| CAS Number | 18255-05-5 | [1] |

| Molecular Formula | C₁₃H₁₂Se | [1] |

| Molecular Weight | 247.2 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a solid or oil at room temperature. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Spectral Data

¹H NMR Spectroscopy:

The proton NMR spectrum of α-(phenylseleno)toluene provides characteristic signals for the aromatic and benzylic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | multiplet | 10H | Aromatic protons (phenyl and benzyl rings) |

| ~4.1 | singlet | 2H | Benzylic protons (-CH₂-) |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Stability and Reactivity

General Stability: Organoselenium compounds, in general, are known to be sensitive to air and light, and α-(phenylseleno)toluene is expected to share these characteristics. For long-term storage, it is advisable to keep the compound in a cool, dark, and inert atmosphere.

Thermal Stability: Specific studies on the thermolysis of α-(phenylseleno)toluene are not widely available. However, flash vacuum pyrolysis of dibenzyl selenides is known to result in the extrusion of selenium to form the corresponding hydrocarbon.[2] This suggests that at elevated temperatures, α-(phenylseleno)toluene may decompose to form bibenzyl and elemental selenium.

Photochemical Stability: The photochemical behavior of alkyl phenyl selenides has been investigated, revealing that cleavage of the C-Se bond can occur upon photolysis.[3] While the alkyl-Se bond is generally more labile, cleavage of the Ph-Se bond can also occur, influenced by factors such as solvent viscosity and the wavelength of light.[3] For α-(phenylseleno)toluene, UV irradiation could potentially lead to the formation of benzyl and phenylselenyl radicals.

Reactivity:

-

Oxidation: Phenyl selenides can be oxidized to the corresponding selenoxides and selenones using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[4][5] The resulting selenoxides are synthetically useful intermediates that can undergo syn-elimination to form alkenes, a reaction known as selenoxide elimination.[5] In the case of α-(phenylseleno)toluene, oxidation would likely yield the corresponding benzyl phenyl selenoxide.

-

Reduction: The C-Se bond in phenyl selenides can be cleaved by reducing agents. For instance, reaction with tri-n-butyltin hydride can replace the phenylseleno group with a hydrogen atom.[6]

-

Reactivity with Acids and Bases: Specific data on the reactivity of α-(phenylseleno)toluene with acids and bases is limited. However, the selenium atom possesses a lone pair of electrons and could potentially act as a Lewis base. Strong acids may lead to protonation of the selenium atom, potentially labilizing the C-Se bonds. Strong bases could potentially deprotonate the benzylic position, although this would require a very strong base.

Experimental Protocols

While a specific, detailed synthesis protocol for α-(phenylseleno)toluene is not readily found in a single source, a general and reliable method involves the nucleophilic substitution of a benzyl halide with a phenylselenolate anion. The following is a representative experimental workflow based on established methods for the synthesis of similar aryl selenides.[7][8][9]

Synthesis of α-(Phenylseleno)toluene

Workflow Diagram:

Methodology:

-

Preparation of Sodium Phenylselenolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide in ethanol. Cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring until the yellow color of the diselenide disappears, indicating the formation of the colorless sodium phenylselenolate.

-

Reaction with Benzyl Bromide: To the freshly prepared solution of sodium phenylselenolate, add benzyl bromide dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

Logical Relationship of Stability and Decomposition

Conclusion

α-(Phenylseleno)toluene is a valuable organoselenium compound with reactivity centered around the carbon-selenium bond. While some of its fundamental properties have been characterized, further experimental investigation is required to fully elucidate its physical properties and stability profile. The synthetic route via nucleophilic substitution is a reliable method for its preparation. This guide serves as a foundational resource for researchers and professionals working with this compound, highlighting its known attributes and areas where further research is warranted.

References

- 1. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]

- 8. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Alpha-(Phenylseleno)toluene: An In-Depth Technical Guide to its Mechanism of Action in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible mechanism of action of alpha-(phenylseleno)toluene in radical reactions. While direct extensive research on this specific compound is limited, this document extrapolates from the well-established principles of radical chemistry, the known reactivity of organoselenium compounds, and related experimental data to present a functional framework for its application. This guide covers the core mechanism, relevant quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

Organoselenium compounds have emerged as versatile reagents and intermediates in modern organic synthesis, primarily owing to the unique reactivity of the carbon-selenium bond. This compound, in particular, is a compound with the potential to serve as a precursor to the benzyl radical, a key intermediate in numerous chemical transformations. The relative weakness of the C-Se bond allows for its homolytic cleavage under thermal or photochemical conditions, initiating radical chain processes. This guide will explore the fundamental mechanisms by which this compound can initiate and participate in radical reactions, providing a theoretical and practical foundation for its use in the laboratory.

Core Mechanism of Action

The primary role of this compound in radical reactions is as a radical initiator . The mechanism can be described by the canonical steps of a radical chain reaction: initiation, propagation, and termination.

Initiation

The initiation step involves the homolytic cleavage of the carbon-selenium bond in this compound to generate a benzyl radical and a phenylselenyl radical. This can be induced by heat (thermolysis) or light (photolysis).

Ph-CH₂-Se-Ph → Ph-CH₂• + Ph-Se•

The benzyl radical (Ph-CH₂•) is resonance-stabilized, making its formation more favorable compared to non-stabilized alkyl radicals. The phenylselenyl radical (Ph-Se•) is also relatively stable and can participate in subsequent steps.

Propagation

Once generated, the benzyl radical can initiate a chain reaction. For example, in the halogenation of an alkane (R-H), the propagation steps would be:

Step 1: Hydrogen Abstraction The benzyl radical abstracts a hydrogen atom from the alkane to form toluene and an alkyl radical (R•).

Ph-CH₂• + R-H → Ph-CH₃ + R•

Step 2: Radical Chain Transfer The newly formed alkyl radical can then react with a suitable halogen source, such as a molecular halogen (X₂) or another halogenating agent, to form the halogenated product (R-X) and regenerate a radical that continues the chain. In the context of using this compound, the phenylselenyl radical could also act as a halogen atom donor if pre-formed from a reaction with a halogen source, or it could participate in other radical processes.

A plausible propagation cycle involving a generic substrate is depicted in the signaling pathway diagram below.

Termination

The radical chain reaction is terminated by the combination of any two radicals in the system.

-

2 Ph-CH₂• → Ph-CH₂-CH₂-Ph (Dibenzyl formation)

-

2 Ph-Se• → Ph-Se-Se-Ph (Diphenyl diselenide formation)

-

Ph-CH₂• + Ph-Se• → Ph-CH₂-Se-Ph (Reformation of the starting material)

-

R• + Ph-CH₂• → R-CH₂-Ph

-

R• + Ph-Se• → R-Se-Ph

Quantitative Data

| Bond | Molecule | Bond Dissociation Energy (kJ/mol) | Citation |

| C-H | Toluene (benzylic) | 376 | [1] |

| C-Se | Generic Alkyl-SePh | ~240-260 (estimated) | |

| Se-Se | Diphenyl diselenide | ~170-190 | |

| C-Br | Benzyl bromide | ~230-240 | |

| C-C | Dibenzyl | ~260-270 |

Note: The BDE for the C-Se bond in this compound is an estimation based on typical values for alkyl phenyl selenides. The relatively low estimated value suggests that homolytic cleavage is a viable pathway under appropriate energetic input.

Experimental Protocols

The following is a generalized experimental protocol for a radical-initiated reaction using this compound. This protocol is based on standard procedures for radical reactions and should be adapted and optimized for specific substrates and transformations.

Synthesis of this compound

Materials:

-

Benzyl bromide

-

Diphenyl diselenide

-

Sodium borohydride

-

Ethanol

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve diphenyl diselenide in ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions. The color of the solution should change from yellow to colorless, indicating the formation of sodium phenylselenolate (PhSeNa).

-

Once the reaction is complete (as indicated by the color change), slowly add benzyl bromide to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for a Radical Reaction

Materials:

-

This compound (initiator)

-

Substrate (e.g., an alkane for halogenation)

-

Radical trapping agent or reactant (e.g., N-bromosuccinimide)

-

Solvent (e.g., carbon tetrachloride, benzene)

-

Inert atmosphere (Nitrogen or Argon)

-

Heat source (oil bath) or UV lamp

Procedure:

-

In a reaction vessel equipped with a condenser and under an inert atmosphere, dissolve the substrate and the radical trapping agent in the chosen solvent.

-

Add a catalytic amount of this compound (typically 1-10 mol%).

-

Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the progress of the reaction by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation, to isolate the desired product.

Mandatory Visualizations

Diagram 1: Proposed Radical Chain Mechanism

Caption: Proposed radical chain mechanism for this compound.

Diagram 2: Experimental Workflow

Caption: A generalized experimental workflow for radical reactions.

Conclusion

This compound presents itself as a potentially valuable, yet under-explored, reagent in the field of radical chemistry. Based on fundamental principles, it is poised to act as an efficient source of benzyl radicals for initiating a variety of chemical transformations. The information and protocols provided in this guide offer a solid starting point for researchers looking to harness the reactivity of this compound. Further experimental validation is necessary to fully elucidate its scope and limitations, and to establish precise kinetic and thermodynamic parameters. The continued exploration of organoselenium compounds in radical reactions is a promising avenue for the development of novel synthetic methodologies.

References

Spectroscopic and Mechanistic Insights into Benzyl Phenyl Selenide (CAS 18255-05-5)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl Phenyl Selenide (CAS 18255-05-5), a versatile organoselenium compound. Detailed tables of representative ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data are presented for easy reference. Furthermore, this document outlines a detailed experimental protocol for the synthesis of Benzyl Phenyl Selenide. Recognizing the growing interest in the biological activities of organoselenium compounds, a proposed antioxidant mechanism, analogous to the function of glutathione peroxidase, is discussed and visually represented through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the fields of chemical synthesis and drug development.

Introduction

Benzyl Phenyl Selenide, with the CAS number 18255-05-5, is an organoselenium compound characterized by the presence of a selenium atom bridging a benzyl and a phenyl group. Its molecular formula is C₁₃H₁₂Se. Organoselenium compounds have garnered significant attention in the scientific community due to their diverse applications in organic synthesis and their potential as therapeutic agents. Many of these compounds exhibit interesting biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This guide focuses on the fundamental spectroscopic characterization of Benzyl Phenyl Selenide and provides insights into its synthesis and a potential mechanism of its biological action.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl Phenyl Selenide. Please note that this data is representative and intended for illustrative purposes.

¹H NMR Spectroscopy

Table 1: Representative ¹H NMR Data for Benzyl Phenyl Selenide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.10 | m | 10H | Aromatic Protons (Phenyl and Benzyl rings) |

| 4.15 | s | 2H | Methylene Protons (-CH₂-) |

¹³C NMR Spectroscopy

Table 2: Representative ¹³C NMR Data for Benzyl Phenyl Selenide

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Quaternary Carbon (Benzyl ring, C-ipso) |

| 132.0 | Quaternary Carbon (Phenyl ring, C-ipso) |

| 129.1 | Aromatic CH (para- to Se on Phenyl ring) |

| 128.9 | Aromatic CH (ortho- to Se on Phenyl ring) |

| 128.6 | Aromatic CH (meta- to Se on Phenyl ring) |

| 128.5 | Aromatic CH (ortho- and meta- on Benzyl ring) |

| 127.2 | Aromatic CH (para- on Benzyl ring) |

| 34.5 | Methylene Carbon (-CH₂-) |

Mass Spectrometry

Table 3: Representative Mass Spectrometry Data for Benzyl Phenyl Selenide

| m/z | Relative Intensity (%) | Assignment |

| 248 | 100 | [M]⁺ (most abundant isotope of Se) |

| 157 | 80 | [C₆H₅Se]⁺ |

| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Bands for Benzyl Phenyl Selenide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1580, 1480, 1440 | Strong | Aromatic C=C Bending |

| 735, 690 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocols

Synthesis of Benzyl Phenyl Selenide

This protocol describes a general method for the synthesis of unsymmetrical selenides.

Materials:

-

Diphenyl diselenide

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide

-

Ethanol (absolute)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

A solution of diphenyl diselenide (1.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Sodium borohydride (2.0 mmol) is added portion-wise to the stirred solution at room temperature. The disappearance of the yellow color of the diselenide indicates the formation of sodium benzeneselenolate (PhSeNa).

-

Benzyl bromide (1.1 mmol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure Benzyl Phenyl Selenide.

Biological Activity and Signaling Pathway

Organoselenium compounds are known for their antioxidant properties, often mimicking the activity of the selenoenzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in the detoxification of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).

The proposed antioxidant mechanism for Benzyl Phenyl Selenide involves a catalytic cycle where the selenium atom undergoes a series of oxidation and reduction steps. In this cycle, the selenide is first oxidized by a peroxide to a selenoxide. The selenoxide then reacts with a thiol, such as glutathione (GSH), to form a selenenyl sulfide intermediate and water. A second molecule of glutathione attacks the sulfur atom of the selenenyl sulfide, regenerating the original selenide and producing oxidized glutathione (GSSG). This catalytic process effectively reduces harmful peroxides to less reactive alcohols or water.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of alpha-(Phenylseleno)toluene

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of alpha-(phenylseleno)toluene, a compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document offers a comprehensive examination of its ¹H and ¹³C NMR spectra, complete with detailed data interpretation, experimental protocols, and a logical workflow for spectral analysis.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound (also known as benzyl phenyl selenide) relies heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative data derived from these analyses.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho, Se-Ph) | 7.44 | m |

| Phenyl-H (meta, para, Se-Ph) | 7.24 | m |

| Benzyl-H (aromatic) | 7.19 - 7.22 | m |

| Methylene-H (-CH₂-) | 4.09 | s |

Note: The assignments are based on typical chemical shift ranges and multiplicities for similar structures. The aromatic protons of both the phenylseleno and benzyl groups often appear as complex multiplets in the range of 7.19-7.44 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~38 |

| Quaternary Carbon (Se-C, Phenyl) | ~130 |

| Aromatic CH (Phenyl) | 127 - 133 |

| Quaternary Carbon (Benzyl) | ~138 |

| Aromatic CH (Benzyl) | 127 - 129 |

Experimental Protocols

The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for organoselenium compounds such as this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample may be required.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Handling of Air-Sensitive Samples: If the compound is suspected to be air- or moisture-sensitive, all sample preparation steps should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: For ¹H NMR, the integral of each signal is determined to provide information about the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for the NMR analysis of this compound.

This comprehensive guide serves as a valuable resource for scientists and researchers engaged in the structural characterization of organoselenium compounds, facilitating a deeper understanding of their spectroscopic properties.

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Phenyl Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl selenide is an organoselenium compound of growing interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, drawing upon available data and analogous compounds to offer a detailed resource for researchers. Given the relative novelty of this specific compound in extensive studies, some properties are extrapolated from closely related structures, such as its sulfur analog, benzyl phenyl sulfide, and other organoselenium congeners. This guide aims to be a foundational resource to stimulate further investigation into the unique characteristics and potential applications of benzyl phenyl selenide.

Physical Properties

Quantitative data for benzyl phenyl selenide is not extensively documented. However, by comparing it with its well-characterized sulfur analog, benzyl phenyl sulfide, we can estimate some of its physical properties. The replacement of sulfur with the larger and more polarizable selenium atom is expected to influence its melting point, boiling point, and other physical constants.

| Property | Benzyl Phenyl Selenide | Benzyl Phenyl Sulfide |

| Molecular Formula | C₁₃H₁₂Se | C₁₃H₁₂S |

| Molecular Weight | 247.20 g/mol | 200.30 g/mol |

| Melting Point | Data not available | 40-44 °C[1] |

| Boiling Point | Data not available | 197 °C at 27 mmHg[1] |

| Appearance | Data not available | Colorless to white crystals or crystalline powder[1] |

| Solubility | Data not available | Insoluble in water[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of benzyl phenyl selenide.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic protons (CH₂) would likely appear as a singlet further upfield.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon.

-

⁷⁷Se NMR: Selenium-77 NMR is a powerful technique for direct observation of the selenium atom. The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment around the selenium nucleus, providing valuable structural information. For dialkyl selenides, the chemical shifts can vary significantly.

Chemical Properties and Reactivity

The chemical behavior of benzyl phenyl selenide is dictated by the presence of the selenium atom and the adjacent benzyl and phenyl groups.

Synthesis of Benzyl Phenyl Selenide

The synthesis of unsymmetrical selenides like benzyl phenyl selenide can be achieved through nucleophilic substitution reactions. A common method involves the reaction of a selenolate anion with an appropriate electrophile.

Caption: General workflow for the synthesis of benzyl phenyl selenide.

Experimental Protocol: Synthesis of Benzyl Phenyl Selenide

This protocol is adapted from general methods for the synthesis of unsymmetrical selenides.

Materials:

-

Benzeneselenol (PhSeH)

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of benzeneselenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford benzyl phenyl selenide.

Oxidation of Benzyl Phenyl Selenide

Like other selenides, benzyl phenyl selenide can be readily oxidized to the corresponding selenoxide. This reaction is a key step in selenoxide elimination, a powerful method for introducing carbon-carbon double bonds in organic synthesis. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide.[4][5][6][7]

Caption: Oxidation of benzyl phenyl selenide to selenoxide and subsequent elimination.

Experimental Protocol: Oxidation of Benzyl Phenyl Selenide

This protocol is a general procedure for the oxidation of selenides.

Materials:

-

Benzyl phenyl selenide

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve benzyl phenyl selenide (1.0 eq) in CH₂Cl₂.

-

Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water to remove excess hydrogen peroxide.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl phenyl selenoxide.

-

The selenoxide can be purified by chromatography if stable, or used directly in subsequent reactions like syn-elimination by gentle heating.

Potential Applications in Drug Development

Organoselenium compounds have garnered significant attention for their potential therapeutic applications, primarily due to their antioxidant and anticancer properties.[8][9] While specific studies on benzyl phenyl selenide are limited, its structural features suggest it may share some of these biological activities.

Antioxidant Activity

Many organoselenium compounds exhibit antioxidant properties by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in cellular defense against oxidative stress.[10] This catalytic activity involves the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide, to less reactive species. The selenium atom in these compounds can cycle between different oxidation states to facilitate this process.

Caption: Conceptual antioxidant mechanism of benzyl phenyl selenide.

Anticancer Activity

Several organoselenium compounds have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways.[8][9][11] The cytotoxicity of these compounds is often linked to their ability to generate oxidative stress selectively in cancer cells, which have a different redox balance compared to normal cells. Given these precedents, benzyl phenyl selenide represents a scaffold worthy of investigation for its potential cytotoxic effects against cancer cell lines.

Conclusion

Benzyl phenyl selenide is a molecule with significant potential in both synthetic and medicinal chemistry. While a comprehensive dataset of its physical and chemical properties is still being established, this guide provides a thorough overview based on current knowledge and comparisons with related compounds. The synthetic accessibility and the anticipated reactivity of the selenium center make it an attractive target for further research. Future studies are warranted to fully elucidate its spectroscopic characteristics, explore its reactivity in detail, and evaluate its biological activities, which could pave the way for its application in the development of novel therapeutics.

References

- 1. Cas 831-91-4,BENZYL PHENYL SULFIDE | lookchem [lookchem.com]

- 2. BENZYL PHENYL SULFIDE(831-91-4) 1H NMR [m.chemicalbook.com]

- 3. BENZYL PHENYL SULFIDE(831-91-4) 13C NMR spectrum [chemicalbook.com]

- 4. Selenoxides as Catalysts for Epoxidation and Baeyer-Villiger Oxidation with Hydrogen Peroxide [organic-chemistry.org]

- 5. Selenium-Catalyzed Reduction of Hydroperoxides in Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insight into the Oxidation of Organic Phenylselenides by H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 8. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 10. Evaluating the antioxidative activity of diselenide containing compounds in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dawn of a New Element: A Technical Guide to the Discovery and History of Organoselenium Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history of organoselenium reagents, from the discovery of the element selenium to the development of sophisticated synthetic methodologies that have positioned these compounds at the forefront of modern chemistry and drug discovery. We will delve into the key milestones, pioneering scientists, and seminal experimental work that have shaped this dynamic field.

The Discovery of Selenium: A Lunar Connection

The story of organoselenium chemistry begins with the discovery of selenium itself. In 1817, the Swedish chemist Jöns Jacob Berzelius, while investigating the byproducts of sulfuric acid production, noted a reddish-brown sediment that, when burned, emitted a peculiar odor reminiscent of horseradish.[1][2] Initially mistaking it for the known element tellurium (named after the Latin word tellus, meaning "earth"), Berzelius's meticulous further analysis revealed it to be a new element. Drawing a parallel to tellurium's terrestrial name, he named his discovery selenium , after the Greek word selene, meaning "moon".[1][2][3]

The Birth of Organoselenium Chemistry: Early Syntheses

The first foray into the synthesis of compounds containing a carbon-selenium bond occurred in the mid-19th century. While sources vary, the first reported organoselenium compound is widely attributed to Löwig in 1836 , with the synthesis of diethyl selenide ((C₂H₅)₂Se).[4] Shortly after, in 1847 , Friedrich Wöhler and C. Siemens reported the synthesis of ethyl selenol (C₂H₅SeH), which they termed "Selenmercaptan".

These early discoveries, while foundational, did not immediately spur widespread interest in organoselenium chemistry. The foul odor and perceived toxicity of these early compounds likely contributed to their relative obscurity for over a century.

The Renaissance of Organoselenium Chemistry: The Selenoxide Elimination

The turning point for organoselenium chemistry arrived in the early 1970s with the discovery of the selenoxide elimination reaction . This powerful transformation allows for the conversion of a saturated carbon center to an unsaturated one under mild conditions. The reaction proceeds through the oxidation of a selenide to a selenoxide, which then undergoes a syn-elimination to form an alkene and a selenenic acid. This discovery unlocked the potential of organoselenium reagents as versatile tools in organic synthesis.

Physicochemical Properties of Organoselenium Compounds

The unique reactivity of organoselenium compounds stems from the inherent properties of the selenium atom. Located in Group 16 of the periodic table, selenium shares similarities with its lighter chalcogen neighbors, oxygen and sulfur, but also exhibits distinct characteristics.

| Property | Value |

| C-Se Bond Energy | 234 kJ/mol |

| C-S Bond Energy | 272 kJ/mol |

| C-Se Bond Length | 198 pm |

| C-S Bond Length | 181 pm |

| pKa of H₂Se | 3.8 |

| pKa of H₂S | 7.0 |

| pKa of Benzeneselenol (PhSeH) | 5.9 |

| pKa of Thiophenol (PhSH) | 6.5 |

The weaker carbon-selenium bond compared to the carbon-sulfur bond, and the greater acidity of selenols compared to thiols, contribute to the unique reactivity of organoselenium reagents.

Key Organoselenium Reagents and Their Synthesis: Experimental Protocols

The development of reliable synthetic methods for key organoselenium reagents was crucial for their widespread adoption. Below are detailed protocols for the preparation of two fundamental classes of organoselenium compounds.

Synthesis of Diaryl Diselenides (e.g., Diphenyl Diselenide)

Reaction: 2 ArMgBr + 2 Se → Ar₂Se₂ + 2 MgBr₂ (followed by workup)

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Magnesium turnings

-

Elemental selenium powder

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of the aryl bromide in anhydrous ether to the flask to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and slowly add elemental selenium powder in portions. The reaction is exothermic.

-

After the addition of selenium is complete, stir the mixture at room temperature for 1-2 hours.

-

Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure diaryl diselenide.

Synthesis of Phenylselenyl Chloride (PhSeCl)

Reaction: Ph₂Se₂ + SO₂Cl₂ → 2 PhSeCl + SO₂

Materials:

-

Diphenyl diselenide

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous pentane or hexane

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve diphenyl diselenide in anhydrous pentane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride in anhydrous pentane dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. A precipitate of phenylselenyl chloride will form.

-

Filter the orange-red solid under a nitrogen atmosphere.

-

Wash the solid with a small amount of cold, anhydrous pentane.

-

Dry the product under vacuum to yield pure phenylselenyl chloride.

Signaling Pathways and Experimental Workflows

Organoselenium compounds play a crucial role in various biological processes, most notably as antioxidants that mimic the function of the selenoenzyme glutathione peroxidase (GPx). They also serve as key intermediates in a variety of synthetic transformations.

The Catalytic Cycle of Glutathione Peroxidase (GPx) Mimicked by Organoselenium Compounds

Organoselenium compounds, particularly diselenides, can catalytically detoxify reactive oxygen species like hydrogen peroxide in the presence of a thiol co-factor, such as glutathione (GSH).

Experimental Workflow for Selenoxide Elimination

The selenoxide elimination is a cornerstone of organoselenium chemistry in organic synthesis. This workflow illustrates the typical steps involved in converting a saturated ketone into an α,β-unsaturated ketone.

The Future of Organoselenium Chemistry

From humble and somewhat malodorous beginnings, organoselenium chemistry has evolved into a sophisticated and indispensable tool for chemists. The unique properties of the selenium atom continue to be exploited in the development of new catalytic systems, novel materials, and, perhaps most importantly, new therapeutic agents. The ability of organoselenium compounds to modulate cellular redox pathways has positioned them as promising candidates for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. As our understanding of the intricate roles of selenium in biology deepens, the future of organoselenium chemistry in drug development and beyond looks brighter than ever.

References

An In-depth Technical Guide to Phenylseleno Group Transfer Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylseleno group transfer agents are a versatile class of organoselenium reagents that facilitate the introduction of the phenylseleno (PhSe) moiety into organic molecules. This functional group can be a crucial intermediate in a wide array of synthetic transformations, owing to its unique reactivity. The C-Se bond can be readily cleaved under various conditions, allowing for the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. This guide provides a comprehensive overview of the core principles, mechanisms, and applications of electrophilic, nucleophilic, and radical phenylseleno group transfer agents in modern organic synthesis, with a particular focus on their relevance to drug discovery and development.

Electrophilic Phenylseleno Group Transfer Agents

Electrophilic phenylseleno group transfer agents are characterized by a selenium atom that acts as an electrophile, readily reacting with nucleophilic substrates. These reagents are widely used for the selenenylation of alkenes, alkynes, enolates, and other electron-rich species.

Key Reagents

The most common electrophilic phenylseleno transfer agents include:

-

Phenylselenyl Chloride (PhSeCl): A highly reactive, commercially available reagent for a wide range of electrophilic selenenylation reactions.[1]

-

N-Phenylselenophthalimide (N-PSP): A milder and more stable crystalline solid alternative to PhSeCl, often used when greater selectivity is required.[1]

-

Diphenyl Diselenide (Ph₂Se₂): While less reactive than PhSeCl, it can act as an electrophilic source of the PhSe group in the presence of an oxidizing agent or with strong nucleophiles.

Reaction Mechanisms

The transfer of an electrophilic phenylseleno group to an alkene typically proceeds through a bridged seleniranium ion intermediate. This intermediate is then opened by a nucleophile in an anti-fashion, leading to the formation of a 1,2-difunctionalized product. This process is highly stereospecific.[1]

Caption: General mechanism for the electrophilic addition of PhSeCl to an alkene.

A significant application of this reactivity is in electrophilic cyclization , where an internal nucleophile traps the seleniranium ion, leading to the formation of cyclic ethers, lactones, and amines.

Caption: Workflow for electrophilic cyclization initiated by a phenylseleno group transfer agent.

Quantitative Data

The following table summarizes the yields for the electrophilic phenylselanylation of various alkenes with phenylselenyl chloride.

| Alkene Substrate | Nucleophile/Solvent | Product | Yield (%) | Reference |

| Cyclohexene | CH₃OH | 1-Methoxy-2-(phenylseleno)cyclohexane | 92 | [2] |

| Styrene | CH₃OH | 1-Methoxy-1-phenyl-2-(phenylseleno)ethane | 85 | [2] |

| 1-Octene | CH₃COOH | 1-Acetoxy-2-(phenylseleno)octane | 78 | [3] |

| (Z)-3-Hexene | CH₃OH | (3R,4S)-3-Methoxy-4-(phenylseleno)hexane | 95 | [2] |

Experimental Protocols

General Procedure for the Methoxyselenenylation of Alkenes with Phenylselenyl Chloride: [2]

To a stirred solution of the alkene (1.0 mmol) in methanol (5 mL) at 0 °C is added phenylselenyl chloride (1.1 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-methoxy phenylselenide.

Nucleophilic Phenylseleno Group Transfer Agents

Nucleophilic phenylseleno group transfer agents possess a nucleophilic selenium center and are employed to introduce the phenylseleno group via substitution or addition reactions with electrophilic substrates.

Key Reagents

The most prominent nucleophilic phenylseleno source is the phenylselenide anion (PhSe⁻) , which is typically generated in situ from the reduction of diphenyl diselenide (Ph₂Se₂). Common reducing agents include sodium borohydride (NaBH₄) and sodium hydride (NaH).

Reaction Mechanisms

The phenylselenide anion is a potent, soft nucleophile that readily participates in Sₙ2 reactions with alkyl halides and tosylates, and in the ring-opening of epoxides. The ring-opening of epoxides proceeds via a backside attack at the less sterically hindered carbon atom, resulting in anti-stereochemistry.

Caption: Mechanism of the nucleophilic ring-opening of an epoxide with sodium phenylselenide.

Quantitative Data

The following table presents the yields for the nucleophilic ring-opening of various epoxides with the phenylselenide anion.

| Epoxide Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Styrene Oxide | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | 2-Phenyl-2-(phenylseleno)ethanol | 92 | [4] |

| Cyclohexene Oxide | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | trans-2-(Phenylseleno)cyclohexanol | 95 | [4] |

| Propylene Oxide | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | 1-(Phenylseleno)propan-2-ol | 88 | [4] |

| 1,2-Epoxyoctane | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | 1-(Phenylseleno)octan-2-ol | 90 | [4] |

Experimental Protocols

General Procedure for the Nucleophilic Ring-Opening of Epoxides: [4]

To a stirred solution of diphenyl diselenide (0.5 mmol) in ethanol (5 mL) at 0 °C is added sodium borohydride (1.1 mmol) in small portions until the yellow color disappears. The epoxide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding β-hydroxy selenide.

Radical Phenylseleno Group Transfer Agents

Radical phenylseleno group transfer reactions involve the transfer of a phenylseleno radical (PhSe•) to a substrate, typically an alkene or alkyne, to initiate a radical cascade process. These reactions are powerful tools for the construction of complex cyclic and acyclic molecules.

Key Reagents

A key reagent in this category is (Phenylseleno)trimethylsilane (PhSeSiMe₃) , which can serve as a precursor to the phenylseleno radical under photolytic or radical-initiating conditions.[5]

Reaction Mechanisms

The mechanism often involves the generation of a silyl radical, which then abstracts the phenylseleno group from an alkyl phenyl selenide to generate an alkyl radical. This alkyl radical can then undergo cyclization or intermolecular addition, followed by trapping with a phenylseleno group source (like diphenyl diselenide) to propagate the radical chain.

Caption: Catalytic cycle for a radical-mediated phenylseleno group transfer cyclization.

Quantitative Data

The following table shows the yields for the PhSeSiR₃-catalyzed radical cyclization of various unenones.

| Substrate | Product | Yield (%) | Reference |

| (E)-1,7-Diphenylhept-1-en-3-one | 2-Benzyl-3-(phenylselanylmethyl)cyclopentan-1-one | 75 | [5] |

| (E)-1-Phenylhept-1-en-3-one | 2-Butyl-3-(phenylselanylmethyl)cyclopentan-1-one | 72 | [5] |

| (E)-Oct-1-en-3-one | 2-Pentyl-3-(phenylselanylmethyl)cyclopentan-1-one | 68 | [5] |

Experimental Protocols

General Procedure for PhSeSiR₃-Catalyzed Radical Cyclization: [5]

A solution of the alkyl phenyl selenide substrate (0.1 mmol), PhSeSiR₃ (0.01 mmol), and AIBN (0.02 mmol) in degassed benzene (5 mL) is irradiated with a 275-W sunlamp at reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the cyclized product.

Seleno-Pummerer Rearrangement

The Seleno-Pummerer rearrangement is a reaction of selenoxides bearing an α-hydrogen with an activating agent, typically an anhydride, to form α-acyloxyselenides. This transformation is a powerful tool for the functionalization of the α-position to a selenium atom.

Mechanism

The reaction is initiated by the acylation of the selenoxide by the anhydride. Subsequent elimination of a proton from the α-carbon leads to the formation of a selenonium ylide intermediate. This is followed by an intramolecular rearrangement to give the α-acyloxyselenide.

Caption: Mechanism of the Seleno-Pummerer rearrangement.

Applications

The α-acyloxyselenides produced from the Seleno-Pummerer rearrangement are versatile intermediates that can be converted to various other functional groups, including aldehydes, ketones, and α-heteroatom-substituted carbonyl compounds. This rearrangement has found applications in the synthesis of complex natural products.

Phenylseleno group transfer agents represent a powerful and versatile toolkit for modern organic synthesis. The ability to introduce the phenylseleno group through electrophilic, nucleophilic, and radical pathways provides chemists with a wide range of options for the construction of complex molecular architectures. The subsequent transformations of the introduced phenylseleno moiety further enhance the synthetic utility of these reagents. For researchers in drug development, the mild reaction conditions and high stereoselectivity often associated with these methods make them attractive for the synthesis of complex, biologically active molecules. Further exploration and development of catalytic and enantioselective phenylseleno group transfer reactions will undoubtedly continue to expand their impact on chemical synthesis and medicinal chemistry.

References

theoretical studies on the reactivity of alpha-(phenylseleno)toluene

An In-depth Technical Guide on the Theoretical Studies of the Reactivity of alpha-(phenylseleno)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the reactivity of this compound, an organoselenium compound of interest in organic synthesis and potentially in drug development. Given the limited specific theoretical literature on this molecule, this document outlines the principles of its reactivity based on the known chemistry of analogous organoselenium compounds and details the computational methodologies that can be employed for its study.

Introduction to the Reactivity of Organoselenium Compounds

Organoselenium chemistry explores the properties and reactions of compounds containing a carbon-selenium bond.[1] Selenium, belonging to Group 16 of the periodic table, shares chemical similarities with sulfur and oxygen.[1] Key characteristics of organoselenium compounds that influence their reactivity include:

-

Bond Strength and Length: The C-Se bond is weaker (234 kJ/mol) and longer (198 pm) compared to the C-S bond (272 kJ/mol, 181 pm), making it more susceptible to cleavage.[1]

-

Nucleophilicity and Acidity: Selenium compounds are generally more nucleophilic than their sulfur counterparts. Selenols (RSeH) are more acidic than thiols (RSH).[1]

-

Oxidation States: Selenium can exist in multiple oxidation states (-2, +2, +4, +6), with Se(II) being the most common in organoselenium chemistry.[1] Redox cycling between these states is a key aspect of their reactivity.[2]

The reactivity of this compound is expected to be dominated by the phenylseleno group, which can participate in a variety of transformations, including oxidation, radical reactions, and electrophilic or nucleophilic attack.

Theoretical Investigation of Reaction Pathways

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the reaction mechanisms, transition states, and energetics of reactions involving this compound.

Potential Reaction Pathways

Based on the general reactivity of organoselenium compounds, several key reaction pathways can be investigated for this compound:

-

Oxidation to Selenoxide and Syn-Elimination: A common reaction for selenides is oxidation to the corresponding selenoxide, which can then undergo syn-elimination to form an alkene. In the case of this compound, this would lead to the formation of styrene.

-

Radical Reactions: The relatively weak C-Se bond can be homolytically cleaved to generate a benzyl radical and a phenylseleno radical. These radicals can then participate in various subsequent reactions.

-

Electrophilic and Nucleophilic Reactions: The selenium atom can act as a nucleophile, while the carbon alpha to the selenium can be susceptible to nucleophilic attack, particularly if the selenium is oxidized to a higher oxidation state.

Computational Modeling of Reactivity

A typical computational workflow for studying the reactivity of this compound would involve the following steps:

Caption: A general workflow for computational investigation of reaction mechanisms.

Detailed Methodologies for Computational Experiments

The following sections outline the protocols for key computational experiments to probe the reactivity of this compound.

Geometry Optimization and Frequency Calculations

This initial step involves finding the lowest energy structure of the reactant(s) and product(s).

Protocol:

-

Software: Gaussian, ORCA, or other quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a common choice. A suitable functional, such as B3LYP, should be selected.

-

Basis Set: A basis set like 6-311+G(d,p) is often used for organic molecules.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the minimum energy conformation.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Transition State Searching

Identifying the transition state (TS) is crucial for understanding the reaction mechanism and calculating the activation energy.

Protocol:

-

Software: As above.

-

Method: Use a transition state search algorithm like the Berny algorithm (in Gaussian).

-

Procedure:

-

Create an initial guess for the transition state structure. This can be based on chemical intuition or by scanning the potential energy surface along a reaction coordinate.

-

Perform the transition state optimization.

-

A successful TS calculation will yield a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations

IRC calculations are performed to confirm that the found transition state connects the desired reactants and products.

Protocol:

-

Software: As above.

-

Method: IRC calculation.

-

Procedure:

-

Use the optimized transition state structure as the starting point.

-

Run the IRC calculation in both the forward and reverse directions.

-

The calculation should lead to the optimized structures of the reactants and products, confirming the reaction path.

-

Illustrative Reaction Mechanisms and Diagrams

The following diagrams illustrate potential reaction pathways for this compound that can be investigated using the computational methods described above.

Selenoxide Syn-Elimination

Caption: Proposed pathway for the selenoxide syn-elimination of this compound.

Radical Homolytic Cleavage

Caption: Homolytic cleavage of the C-Se bond in this compound.

Quantitative Data Presentation

Theoretical studies generate a wealth of quantitative data. The following tables provide examples of how this data can be structured for clarity and comparison.

Table 1: Calculated Thermodynamic Data for Stationary Points

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | -X.XXXXXXX | -Y.YYYYYYY | 0.0 |

| Selenoxide Intermediate | -A.AAAAAAA | -B.BBBBBBB | +Z.Z |

| TS (Syn-Elimination) | -C.CCCCCCC | -D.DDDDDDD | +W.W |

| Styrene + PhSeOH | -E.EEEEEEE | -F.FFFFFFF | -V.V |

Note: The values in this table are placeholders and would be determined from the output of the computational chemistry software.

Table 2: Calculated Activation Barriers

| Reaction | ΔG‡ (kcal/mol) |

| Selenoxide Syn-Elimination | W.W - Z.Z |

| Homolytic C-Se Bond Cleavage | To be determined |

Note: Activation barriers are calculated as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate.

Conclusion

The theoretical study of the reactivity of this compound offers significant insights into its chemical behavior. By employing computational methods such as Density Functional Theory, researchers can elucidate reaction mechanisms, determine kinetic and thermodynamic parameters, and predict the outcomes of various transformations. This guide provides a foundational framework for conducting such theoretical investigations, from outlining the key reaction pathways to detailing the computational protocols and presenting the resulting data. The knowledge gained from these studies can accelerate the application of this compound in organic synthesis and drug development.

References

α-(Phenylseleno)toluene: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-(Phenylseleno)toluene, also known as benzyl phenyl selenide, has emerged as a significant and versatile precursor in organic synthesis. Its utility lies in the facile homolytic cleavage of the carbon-selenium bond, providing a reliable source of the benzyl radical. This property has been exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-(phenylseleno)toluene, with a focus on its practical implementation in a laboratory setting. The information presented is curated for researchers, scientists, and drug development professionals who are looking to leverage the unique reactivity of this reagent in their synthetic endeavors.

Synthesis of α-(Phenylseleno)toluene

The preparation of α-(phenylseleno)toluene can be achieved through several synthetic routes. The most common and efficient methods involve the reaction of a benzyl halide with a selenium-based nucleophile.

One robust method involves the in-situ generation of sodium phenylselenide (PhSeNa) from diphenyl diselenide (PhSeSePh) and a reducing agent, such as sodium borohydride (NaBH₄). The resulting phenylselenide anion then readily displaces a halide from a benzyl halide to afford the desired product.

Alternatively, α-(phenylseleno)toluene can be synthesized by reacting a benzyl halide with magnesium and elemental selenium in a suitable solvent system.[1] This one-pot procedure offers a convenient route to the target molecule.

Experimental Protocol: Synthesis of α-(Phenylseleno)toluene from Benzyl Bromide and Diphenyl Diselenide

This protocol is adapted from a general procedure for the synthesis of selenoalkanoates.[2]

Materials:

-

Diphenyl diselenide (1.0 mmol)

-

Sodium borohydride (2.3 mmol)

-

Benzyl bromide (1.0 mmol)

-

Absolute ethanol (80 mL)

-

Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of diphenyl diselenide (1.0 mmol) in absolute ethanol (80 mL) at 0°C under a nitrogen atmosphere, sodium borohydride (2.3 mmol) is added slowly in portions over 10 minutes.

-

The reaction mixture is stirred for an additional 10 minutes until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenide.

-

Benzyl bromide (1.0 mmol) is then added to the reaction mixture.

-

The reaction is stirred and monitored by thin-layer chromatography (TLC).

-

Upon completion, a small amount of water (3 mL) is added to quench the reaction.

-

The product is extracted with diethyl ether (4 x 50 mL).

-

The combined organic extracts are washed with brine (2 x 15 mL) and dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield α-(phenylseleno)toluene.

Reactivity and Applications in Organic Synthesis

The primary application of α-(phenylseleno)toluene in organic synthesis stems from its ability to serve as an efficient precursor to the benzyl radical. The relatively weak C-Se bond can be cleaved homolytically under various conditions, most commonly using radical initiators such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).

Generation of the Benzyl Radical

The generation of the benzyl radical from α-(phenylseleno)toluene is typically achieved by reacting it with a radical initiator. Tributyltin hydride is a widely used reagent for this purpose.[3] The tributyltin radical (Bu₃Sn•), generated from the initiator, abstracts the phenylseleno group from α-(phenylseleno)toluene to produce the benzyl radical and tributyltin phenylselenide.

Carbon-Carbon Bond Formation

The benzyl radical, once generated, can participate in a variety of intermolecular and intramolecular carbon-carbon bond-forming reactions. These reactions are particularly useful for the construction of complex carbocyclic and heterocyclic frameworks.

Benzyl radicals generated from α-(phenylseleno)toluene readily add to electron-deficient alkenes and alkynes. This allows for the introduction of a benzyl group at the β-position of an electron-withdrawing group.

A powerful application of α-(phenylseleno)toluene is in radical cyclization reactions. By tethering an unsaturated moiety to the benzylic precursor, intramolecular cyclization can lead to the formation of various ring systems. The regioselectivity of the cyclization is often governed by Baldwin's rules.

Quantitative Data for Benzylation Reactions

The following table summarizes representative examples of benzylation reactions using α-(phenylseleno)toluene and its derivatives as radical precursors.

| Entry | Benzyl Precursor | Acceptor | Product | Yield (%) | Reference |

| 1 | α-(Phenylseleno)toluene | Acrylonitrile | 4-Phenylbutanenitrile | 75 | [3] |

| 2 | α-(Phenylseleno)toluene | Methyl acrylate | Methyl 4-phenylbutanoate | 82 | [3] |

| 3 | 1-(Phenylseleno)ethylbenzene | Styrene | 1,3-Diphenylpropane | 65 | [3] |

Relevance in Drug Development

The ability to form carbon-carbon bonds under mild, radical conditions makes α-(phenylseleno)toluene a valuable tool in drug discovery and development. The benzyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. The use of radical chemistry allows for the late-stage functionalization of complex molecules, which is a significant advantage in the synthesis of drug candidates and their analogs for structure-activity relationship (SAR) studies. Toluene itself is a widely used solvent and raw material in the pharmaceutical industry, and its functionalized derivatives, such as those accessible through the chemistry of α-(phenylseleno)toluene, offer further opportunities for the synthesis of novel therapeutic agents.[4]

Conclusion

α-(Phenylseleno)toluene is a highly effective precursor for the generation of the benzyl radical, enabling a wide range of synthetic transformations. Its ease of preparation and predictable reactivity make it a powerful tool for the construction of complex organic molecules. For researchers and professionals in drug development, the methodologies described herein offer a practical and efficient means to incorporate the versatile benzyl group into target structures, facilitating the exploration of new chemical space and the synthesis of potential therapeutic agents. The continued development of radical-based synthetic methods will undoubtedly further expand the utility of α-(phenylseleno)toluene and related organoselenium compounds in the future.

References

Methodological & Application

protocol for alpha-selenylation of ketones using alpha-(phenylseleno)toluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the α-selenylation of ketones, a crucial transformation in organic synthesis for the introduction of selenium moieties into organic molecules. α-Phenylseleno ketones are valuable intermediates, notably for their conversion into α,β-unsaturated carbonyl compounds through selenoxide elimination.[1] This document outlines both a modern, environmentally friendly, photoinduced method and a traditional, widely-used enolate-based approach.

Introduction

The introduction of a phenylseleno group at the α-position of a ketone provides a versatile handle for further synthetic manipulations. One of the most common applications of α-phenylseleno ketones is their oxidation to the corresponding selenoxides, which readily undergo syn-elimination to afford α,β-unsaturated ketones.[1] This two-step sequence is a powerful method for the dehydrogenation of carbonyl compounds under mild conditions.

Methods for α-Selenylation of Ketones

Several methods have been developed for the α-selenylation of ketones. The most common approaches involve the reaction of a ketone enolate with an electrophilic selenium reagent such as benzeneselenenyl chloride (PhSeCl), benzeneselenenyl bromide (PhSeBr), or diphenyl diselenide (PhSeSePh).[1] More recently, metal-free, photoinduced protocols have emerged as a greener alternative.[2]

Protocol 1: Photoinduced, Metal-Free α-Selenylation of Ketones

This protocol describes a mild and environmentally friendly method for the α-selenylation of ketones using diphenyl diselenide as the selenium source and pyrrolidine as an organocatalyst, initiated by UVA light.[2]

Experimental Protocol

Materials:

-

Ketone (e.g., cyclohexanone)

-

Diphenyl diselenide (PhSeSePh)

-

Pyrrolidine

-

Acetonitrile (MeCN)

-

Hexane

-

Diethyl ether

-

Reaction flask

-

Stir bar

-

Photoreactor with a 26W compact fluorescent lamp (CFL) UVA

Procedure: [2]

-

To a reaction flask, add diphenyl diselenide (1.0 equivalent) and acetonitrile (1 mL).

-

Add the ketone (0.5 mmol) and pyrrolidine (20 mol%).

-

Place the reaction flask in a photoreactor equipped with a 26W CFL UVA lamp.

-